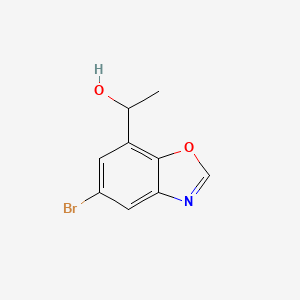

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol

Overview

Description

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzoxazole ring, which is further connected to an ethan-1-ol group. It is commonly used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

One common synthetic route includes the reaction of 5-bromo-1,3-benzoxazole with ethylene oxide under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol can be compared with other similar compounds, such as:

1-(5-Chloro-1,3-benzoxazol-7-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

1-(5-Fluoro-1,3-benzoxazol-7-yl)ethan-1-ol: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

1-(5-Iodo-1,3-benzoxazol-7-yl)ethan-1-ol: The presence of an iodine atom can enhance its reactivity in certain substitution reactions.

The uniqueness of this compound lies in its specific reactivity and the balance of properties conferred by the bromine atom and the benzoxazole ring, making it a valuable compound in various research and industrial applications.

Biological Activity

1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol is a compound with considerable potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H8BrNO2

- Molecular Weight: 242.07 g/mol

- IUPAC Name: 1-(5-bromo-1,3-benzoxazol-7-yl)ethanol

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the benzoxazole ring are critical for binding to these targets, influencing their activity and leading to various biological effects. Specific pathways involved depend on the target molecule and the context of use .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoxazole derivatives, including this compound. Notably, it has shown promising results against Candida species:

| Compound | MIC (µg/mL) | % Growth Inhibition |

|---|---|---|

| 5d | 16 | 100 |

| 5k | 16 | 64.2 ± 10.6 |

| 6a | 16 | 88.0 ± 9.7 |

These compounds exhibit a pleiotropic action mode by perturbing sterol content in fungal cells .

Anticancer Activity

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. The compound shows selective cytotoxicity against several types of cancer cells:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | Varies |

| Lung Cancer | A549 | Varies |

| Liver Cancer | HepG2 | Varies |

| Prostate Cancer | PC3 | Varies |

Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways .

Study on Antifungal Activity

In a study focused on antifungal activity, several benzoxazole derivatives were synthesized and screened against clinical isolates of Candida albicans and Candida glabrata. The study found that specific derivatives exhibited significant activity against resistant strains, suggesting potential therapeutic applications in treating fungal infections .

Study on Anticancer Properties

Another investigation assessed the anticancer effects of benzoxazole derivatives on various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with some derivatives showing IC50 values in the low micromolar range, indicating strong potential as anticancer agents .

Q & A

Q. What are the established synthetic routes for 1-(5-Bromo-1,3-benzoxazol-7-yl)ethan-1-ol?

Basic

The synthesis typically involves constructing the benzoxazole core followed by functionalization. A common approach includes:

Benzoxazole formation : Cyclocondensation of 5-bromo-2-aminophenol with a β-keto alcohol or ester under acidic conditions (e.g., H₂SO₄ in methanol) to form the heterocyclic ring.

Functionalization : Introduction of the ethan-1-ol group via nucleophilic substitution or reduction of a ketone intermediate.

Example: Similar procedures in used NaBH₄ reduction of a boronate intermediate to install hydroxyl groups, adaptable for this compound.

Q. How can regioselectivity challenges during benzoxazole substitution be mitigated?

Advanced

Regioselectivity is influenced by electronic and steric factors:

- Directing groups : Bromine at position 5 acts as a meta-director, guiding subsequent substitutions.

- Protection strategies : Temporarily block reactive sites (e.g., hydroxyl groups) during functionalization.

highlights controlled bromination using Et₂O and NaHCO₃ quenching to minimize side reactions.

Q. What analytical methods confirm the compound’s structural integrity?

Basic

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, as demonstrated in for a benzoxaborole analog.

- NMR spectroscopy : ¹H and ¹³C NMR identify characteristic peaks (e.g., hydroxyl proton at ~5.08 ppm in CDCl₃).

Q. How should researchers address conflicting spectroscopic data during characterization?

Advanced

- Impurity analysis : Use column chromatography (silica gel, EtOAc/hexane) to isolate pure fractions.

- Deuterated solvent validation : Ensure solvents like DMSO-d₆ do not obscure peaks.

resolved similar issues via recrystallization from hot water.

Q. What reactivity patterns are expected for the hydroxyl group?

Basic

- Esterification : React with acyl chlorides or anhydrides.

- Oxidation : Convert to a ketone using Jones reagent (CrO₃/H₂SO₄).

notes secondary alcohols’ moderate stability but reactivity under acidic/oxidative conditions.

Q. What safety protocols are critical for handling this compound?

Basic

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (refer to SDS in ).

- Storage : Dry, dark conditions (<25°C) in sealed containers.

Q. How is this compound applied in medicinal chemistry research?

Advanced

- Bioactive intermediates : The benzoxazole core is a pharmacophore in kinase inhibitors or antimicrobial agents.

and highlight analogs used in antifungal drug synthesis (e.g., Miconazole intermediates).

Q. What are common pitfalls in purification and how to avoid them?

Advanced

- Recrystallization issues : Optimize solvent polarity (e.g., ethanol/water mixtures).

- By-product removal : Monitor via TLC and adjust gradient elution in chromatography.

achieved high purity via sequential recrystallization from water.

Q. Can asymmetric synthesis be applied to chiral derivatives of this compound?

Advanced

- Chiral catalysts : Use Ru-based catalysts for enantioselective hydrogenation (e.g., Noyori-type systems).

details industrial-scale chiral hydrogenation for analogous alcohols.

Q. How to synthesize derivatives for structure-activity relationship (SAR) studies?

Advanced

Properties

IUPAC Name |

1-(5-bromo-1,3-benzoxazol-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-5(12)7-2-6(10)3-8-9(7)13-4-11-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXPAHWQIBSTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C(=CC(=C1)Br)N=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.